molecular formula C13H13N3O3 B1274280 4-(2-hydroxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid CAS No. 79638-54-3

4-(2-hydroxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid

Cat. No.: B1274280
CAS No.: 79638-54-3
M. Wt: 259.26 g/mol
InChI Key: WHUQCPQHHXPQDJ-UHFFFAOYSA-N
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Description

4-(2-Hydroxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid is a heterocyclic compound featuring an imidazo[4,5-c]pyridine core fused with a tetrahydro ring system. Its structure includes a 2-hydroxyphenyl substituent at the 4-position and a carboxylic acid group at the 6-position. This compound is part of a broader class of imidazopyridine derivatives, which are extensively studied for their biological activities, including enzyme inhibition and receptor modulation .

The carboxylic acid moiety contributes to ionic interactions, making the compound a candidate for medicinal chemistry applications.

Properties

IUPAC Name

4-(2-hydroxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c17-10-4-2-1-3-7(10)11-12-8(14-6-15-12)5-9(16-11)13(18)19/h1-4,6,9,11,16-17H,5H2,(H,14,15)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHUQCPQHHXPQDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(C2=C1NC=N2)C3=CC=CC=C3O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30389133
Record name 4-(2-hydroxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79638-54-3
Record name 4-(2-hydroxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

  • Starting Materials:

    • Hydroxyphenyl derivatives (e.g., 2-hydroxybenzaldehyde or 2-hydroxyphenyl precursors)
    • Pyridine derivatives or intermediates capable of cyclization into the imidazo[4,5-c]pyridine system
  • Key Steps:

    • Condensation: Formation of imine or related intermediates between amino and aldehyde groups.
    • Cyclization: Intramolecular ring closure to form the fused imidazo[4,5-c]pyridine system.
    • Functional Group Modification: Introduction or preservation of the hydroxy group on the phenyl ring and carboxylic acid at position 6.
  • Reaction Conditions:

    • Controlled temperature ranges (often low to moderate temperatures to favor cyclization and avoid side reactions)
    • Use of catalysts or reagents such as isocyanates or isothiocyanates for derivatization steps.
    • Acidic or basic aqueous hydrolysis for deprotection or conversion of esters to acids.

Industrial Scale Considerations

  • Optimization of reaction conditions to maximize yield and purity, including:
    • Use of catalysts to accelerate key steps.
    • Controlled atmosphere and pressure to prevent degradation.
    • Purification via recrystallization or chromatographic techniques to isolate the target compound with high purity.

Detailed Synthetic Procedures from Patents and Literature

Method A: Cyclization and Hydrolysis Route

  • Step 1: Preparation of 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid or its ester precursor (spinacine or alkyl ester).
  • Step 2: Reaction with an isocyanate or isothiocyanate (RN=C=O or RN=C=S) to form intermediate derivatives.
  • Step 3: Hydrolysis under aqueous acidic conditions to remove protecting groups or convert esters to acids.
  • Step 4: Purification by filtration and drying to yield the final acid compound.

Lithiation and Alkylation Approach

  • Step 1: Protection of hydroxyl groups with trialkylsilyl protecting groups.
  • Step 2: Treatment with alkyllithium reagents (e.g., n-butyllithium) in anhydrous solvents at low temperatures to form lithio intermediates.
  • Step 3: Reaction with alkylating agents, aldehydes, ketones, or carboxylic acid derivatives to introduce desired substituents.
  • Step 4: Deprotection and purification to yield the target compound.

Example Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Cyclization Amino and aldehyde precursors, acid catalyst 0–25 °C 4–24 h 70–85 Controlled temperature essential for selectivity
Hydrolysis Aqueous HCl or NaOH Room temp 3 h 80–90 Converts esters to acids, removes protecting groups
Lithiation n-Butyllithium in THF -78 to 0 °C 1 h 60–75 Requires anhydrous conditions
Alkylation Alkyl halides or aldehydes 0–25 °C 1–4 h 65–80 Functional group introduction step

Reaction Mechanisms and Analysis

  • The hydroxyphenyl group participates in hydrogen bonding, which can influence reaction pathways and product stability.
  • The imidazo[4,5-c]pyridine ring system is formed via nucleophilic attack and ring closure, often facilitated by acid catalysis.
  • Protecting groups such as trialkylsilyl ethers are used to prevent side reactions on the phenolic hydroxyl during lithiation and alkylation.
  • Hydrolysis steps are crucial for removing protecting groups and converting ester intermediates to the free acid form.

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations
Cyclization + Hydrolysis Condensation → Cyclization → Hydrolysis Straightforward, good yields, scalable Requires careful control of pH and temperature
Lithiation + Alkylation Protection → Lithiation → Alkylation → Deprotection Allows diverse substitutions, high selectivity Requires strict anhydrous conditions, sensitive reagents
Isocyanate/Isothiocyanate Derivatization Reaction with spinacine derivatives → Hydrolysis Enables functional group diversity Multi-step, requires purification

Research Findings and Optimization

  • Studies have shown that adjusting the reaction temperature and solvent polarity can significantly improve the yield and purity of the target compound.
  • Use of catalysts such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) has been reported to enhance amide bond formation efficiency in related derivatives.
  • Protecting group strategies are critical to avoid side reactions, especially when functionalizing the hydroxyphenyl moiety.
  • Industrial processes emphasize reproducibility and scalability, with purification methods tailored to remove closely related impurities.

Chemical Reactions Analysis

Types of Reactions

4-(2-hydroxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to modify the imidazopyridine core.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the imidazopyridine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring or the imidazopyridine core.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C13H13N3O3C_{13}H_{13}N_{3}O_{3} and a molecular weight of approximately 245.26 g/mol. Its structural characteristics include a tetrahydroimidazopyridine framework, which contributes to its biological activity and potential therapeutic effects.

Antihypertensive Activity

Research indicates that derivatives of 4-(2-hydroxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid exhibit antihypertensive properties. A study detailed in a patent (EP0245637A1) describes the synthesis of various analogs that demonstrate effectiveness in lowering blood pressure through modulation of vascular resistance and cardiac output .

Anticancer Potential

Recent studies have explored the anticancer properties of this compound. The imidazopyridine structure is known to interact with various cellular pathways involved in cancer progression. Preliminary in vitro studies suggest that it may induce apoptosis in cancer cells by targeting specific signaling pathways .

Neuroprotective Effects

The compound has shown promise in neuroprotection against oxidative stress. Research indicates that it can mitigate neuronal damage in models of neurodegenerative diseases, potentially offering therapeutic avenues for conditions like Alzheimer's and Parkinson's disease .

Synthesis and Characterization

The synthesis of this compound involves several chemical reactions that can be characterized using techniques such as NMR spectroscopy, X-ray crystallography, and DFT (Density Functional Theory) calculations. These methods confirm the structural integrity and purity of the synthesized compounds .

Case Studies

StudyApplicationFindings
EP0245637A1AntihypertensiveDemonstrated significant reduction in blood pressure in animal models .
Murat et al. (2011)NeuroprotectionShowed protective effects against oxidative stress-induced neuronal damage .
Chemical CharacterizationStructural AnalysisUtilized NMR and X-ray crystallography to confirm the compound's structure .

Mechanism of Action

The mechanism of action of 4-(2-hydroxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the imidazopyridine core can interact with enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Core Structural Features

All compared compounds share the imidazo[4,5-c]pyridine core but differ in substituents and stereochemistry. Key analogs include:

Compound Name Substituent at 4-Position Carboxylic Acid Position Molecular Weight (g/mol) Key Properties/Activities References
4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid None 6 167.17 Precursor for spinacine derivatives; metal chelation
(4R,6S)-4-(2-Chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid 2-Chlorophenyl 6 ~285.7* Potential enzyme inhibition; stereospecific activity
4-(3-Nitrophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid 3-Nitrophenyl 6 288.26 Electron-withdrawing effects; antimicrobial activity
4-(4-Methylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid 4-Methylphenyl 6 243.27 Increased hydrophobicity; anticancer activity
PD123319 (Angiotensin AT2 antagonist) Diphenylacetyl + dimethylamino-benzyl 6 508.6 Non-peptide angiotensin II antagonist; oral bioavailability

*Molecular weight calculated based on formula.

Stereochemical Considerations

The (4R,6S) configuration in analogs like (4R,6S)-4-(2-Chlorophenyl)-... highlights the importance of stereochemistry in receptor binding. The target compound’s stereochemistry (if specified) could similarly influence its pharmacological profile .

Key Research Findings

  • Spinacine Derivatives () : The amphionic form of the core structure facilitates metal ion chelation, relevant for peptide mimetics .
  • Solubility and Bioavailability : The carboxylic acid group in all analogs improves water solubility but may require prodrug strategies for oral delivery .

Biological Activity

4-(2-hydroxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid (CAS Number: 79638-54-3) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological potential, including anti-inflammatory, anticancer, and other therapeutic effects based on recent research findings.

  • Molecular Formula : C13H13N3O3
  • Molecular Weight : 245.26 g/mol
  • Structure : The compound features an imidazo[4,5-c]pyridine core with a hydroxyl group on the phenyl ring and a carboxylic acid functional group.

1. Anti-inflammatory Activity

Research has demonstrated that compounds in the imidazo[4,5-c]pyridine class exhibit notable anti-inflammatory properties. For instance:

  • A study indicated that derivatives of imidazo[4,5-c]pyridine could effectively inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro. This suggests their potential application in treating inflammatory diseases .
  • Specific compounds have shown selectivity for inducible nitric oxide synthase (iNOS), which is crucial for mediating inflammation. The pIC50 value was reported to be as high as 7.09 for certain derivatives .

2. Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

  • It has been identified as an effective inhibitor of several cancer cell lines with IC50 values in the nanomolar range. For example, certain derivatives exhibited IC50 values as low as 0.64 µM against multiple myeloma cell lines .
  • The compound's mechanism involves the inhibition of key signaling pathways involved in tumor growth and proliferation. For instance, it targets the Pim family of kinases with IC50 values ranging from 0.4 to 1.1 nM .

3. Other Pharmacological Effects

In addition to its anti-inflammatory and anticancer properties, this compound has been studied for:

  • Antioxidant Activity : Demonstrating significant antioxidant capabilities that may protect cells from oxidative stress .
  • Neuroprotective Effects : Some studies suggest that imidazo[4,5-c]pyridines can modulate neuroinflammatory responses and may be beneficial in neurodegenerative diseases .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

Study ReferenceBiological ActivityFindings
Anti-inflammatoryInhibition of IL-6 and TNF-alpha production
AnticancerIC50 values ranging from 0.64 µM to 1.1 nM against various cancer cell lines
AntioxidantSignificant reduction in oxidative stress markers
NeuroprotectiveModulation of neuroinflammation pathways

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for synthesizing 4-(2-hydroxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid, and how can reaction yields be optimized?

  • Methodology : A stepwise approach involving cyclocondensation of precursor amines with carbonyl derivatives is commonly used. For example, analogous syntheses of tetrahydro-imidazo pyridine derivatives employ mixed solvent systems (e.g., THF/water in a 1:1 ratio) to enhance solubility and reaction efficiency . Optimization includes controlled temperature (20–25°C), pH monitoring, and stoichiometric adjustments of reagents like Boc-protected intermediates to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) improves yield purity .

Q. Which analytical techniques are most effective for characterizing structural integrity and purity?

  • Methodology :

  • Spectroscopy : Use 1^1H-NMR (DMSO-d6_6) to confirm proton environments (e.g., δ 2.72–3.41 ppm for CH2_2 groups in tetrahydro rings) and IR (KBr) for functional groups (e.g., 1646 cm1^{-1} for C=O stretches) .
  • Chromatography : Reverse-phase HPLC with a mobile phase of methanol/water/0.2 M NaH2_2PO4_4/0.4 M tetrabutylammonium hydroxide (5:1:2:3, pH 5.5) ensures purity assessment .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodology : Adhere to GHS guidelines for skin/eye irritants (Category 2) and respiratory hazards (Category 3). Use PPE (nitrile gloves, lab coats), conduct reactions in fume hoods, and store at room temperature in sealed containers under inert gas (e.g., N2_2) to prevent degradation . Emergency measures include immediate rinsing for eye contact (15 min) and activated charcoal for accidental ingestion .

Advanced Research Questions

Q. How can researchers investigate the biological activity of this compound against enzyme targets like kinases or proteases?

  • Methodology :

  • In vitro assays : Perform enzyme inhibition assays (e.g., fluorescence-based kinase assays) at varying concentrations (1–100 µM) with positive controls (e.g., staurosporine).
  • Cell-based studies : Evaluate cytotoxicity via MTT assays in cancer cell lines (e.g., HeLa, MCF-7) and compare IC50_{50} values to established drugs. Structural analogs have shown potential as lead compounds in targeting enzyme active sites .

Q. What strategies resolve contradictions in stability data under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation products (e.g., hydrolysis of the imidazole ring). Use Arrhenius modeling to predict shelf-life at standard conditions (25°C). Buffer systems (pH 4–7) can mitigate acid/base-driven decomposition .

Q. How can computational methods predict reactivity in novel synthetic pathways?

  • Methodology : Employ DFT calculations (software: Gaussian 09) to model transition states for cyclization steps. Compare simulated IR/NMR spectra with experimental data to validate mechanistic hypotheses. Molecular docking (AutoDock Vina) can prioritize bioactivity testing by predicting binding affinities to target proteins .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

  • Methodology : Monitor chiral centers via chiral HPLC (e.g., Chiralpak AD-H column) during scale-up. Optimize catalytic asymmetric synthesis using chiral ligands (e.g., BINAP) to enhance enantiomeric excess (≥95%). Process analytical technology (PAT) tools like in-line FTIR ensure real-time reaction monitoring .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate stability results using orthogonal techniques (e.g., LC-MS for degradation products, DSC for thermal behavior) .
  • Experimental Design : Use factorial design (e.g., Box-Behnken) to optimize solvent ratios, catalyst loadings, and reaction times while minimizing variables .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-(2-hydroxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid
Reactant of Route 2
4-(2-hydroxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid

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